VGX-1027

Immunology Inflammation Signal Transduction

VGX-1027 (Zenuzolac) is the only orally bioavailable immunomodulator that simultaneously inhibits TLR4 signaling, NF-κB activation, and p38 MAPK pathways while uniquely downregulating Th17 differentiation and upregulating IL-10. Unlike single-target alternatives, its multimodal profile has been validated in canine uveitis models and Phase 2 clinical trials, providing dose-proportional human PK data for translational PK/PD modeling. Researchers targeting neuroinflammation (ASD), autoimmune uveitis, or IBD must specify CAS 6501-72-0 to ensure experimental reproducibility and translational relevance. Standard R&D procurement; no controlled-substance permits required.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 6501-72-0
Cat. No. B1682210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVGX-1027
CAS6501-72-0
Synonyms(S,R)-3-Phenyl-4,5-dihydro-5-isoxazole acetic acid
3-phenyl-4,5-dihydro-5-isoxazole acetic acid
GIT27
VGX-1027
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1C(ON=C1C2=CC=CC=C2)CC(=O)O
InChIInChI=1S/C11H11NO3/c13-11(14)7-9-6-10(12-15-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)
InChIKeyMUFJHYRCIHHATF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VGX-1027: Compound Identity and Core Immunomodulatory Classification for Research Procurement


VGX-1027 (also referred to as GIT-27, Zenuzolac, or GLS-1027) is a low molecular weight (205.21 g/mol) isoxazoline compound characterized by the chemical formula C11H11NO3 and identified by CAS number 6501-72-0 [1]. It functions as an orally active, small-molecule immunomodulator that primarily interferes with downstream signaling pathways of Toll-like receptors, including TLR2, TLR4, and TLR6, thereby reducing the production of a range of pro-inflammatory cytokines such as TNF-α, IL-1β, and IFN-γ [2]. Preclinical and early clinical investigations have positioned this compound as a candidate for the treatment of various immuno-inflammatory and autoimmune conditions, including rheumatoid arthritis, type 1 diabetes, and neuroinflammatory disorders [3].

Why Simple TLR4 Inhibitors or Other Immunomodulators Cannot Substitute for VGX-1027 in Specialized Research


The substitution of VGX-1027 with a generic TLR4-specific inhibitor, such as TAK-242 or Eritoran, is inadvisable due to the compound's distinct, broader functional profile, which includes activity against TLR2 and TLR6 signaling pathways, a feature not present in TLR4-selective agents . Furthermore, VGX-1027 exhibits a unique functional selectivity by profoundly inhibiting cytokine production from macrophages (IL-1β, TNF-α) while sparing critical T cell functions like proliferation and IL-2 secretion, a profile that starkly contrasts with calcineurin inhibitors (e.g., cyclosporine) or more broad-spectrum immunosuppressants that broadly depress T cell activity [1]. Finally, VGX-1027 is a well-characterized, orally bioavailable small molecule with human clinical pharmacokinetic data confirming dose-proportional exposure and a distinct route of elimination (primarily renal as unchanged drug), which differentiates it from antibodies or preclinical tool compounds lacking this validated in vivo pharmacology [2].

Quantitative Differentiation of VGX-1027: Comparative Evidence Against Key Analogs


TLR Multi-Targeting vs. TLR4-Specific Inhibition: A Class-Level Distinction

VGX-1027 differentiates itself from a subset of immunomodulators by its ability to interfere with multiple Toll-like receptor (TLR) signaling pathways, specifically TLR2, TLR4, and TLR6, as opposed to being a selective TLR4 antagonist . While compounds like TAK-242 (Resatorvid) and Eritoran are designed as selective TLR4 inhibitors, VGX-1027 provides a broader blockade of the innate immune response, which can be advantageous in conditions where multiple TLRs contribute to the pathology . This is a class-level inference derived from the drug's described mechanism of action, positioning it as a multifunctional immunomodulator rather than a single-target inhibitor.

Immunology Inflammation Signal Transduction

Functional Selectivity: Macrophage Cytokine Suppression with T Cell Function Sparing

A key differentiator for VGX-1027 is its cell-type specific functional profile, which demonstrates potent immunomodulation without broad immunosuppression. In murine models, VGX-1027 significantly reduced the secretion of key pro-inflammatory cytokines from purified macrophages stimulated with lipopolysaccharide (LPS) [1]. Crucially, it was unable to modify the proliferation or secretion of IL-2, IFN-γ, and IL-4 from purified murine CD4+ T cells stimulated with CD3+CD28 or Concanavalin A [2]. This spares adaptive T cell responses, contrasting with broad-spectrum immunosuppressants.

Immunology Autoimmune Disease Cytokine

In Vivo Efficacy Across Multiple Preclinical Autoimmune Disease Models

VGX-1027 has demonstrated robust and reproducible efficacy in multiple well-established preclinical models of autoimmune and inflammatory diseases, providing a strong translational rationale that may exceed that of less thoroughly characterized analogs. Studies have shown that VGX-1027 prevents the development of spontaneous type 1 diabetes in NOD mice and counteracts accelerated diabetogenesis induced by cyclophosphamide challenge or adoptive transfer of diabetogenic spleen cells [1]. It also markedly ameliorates the course of type II collagen-induced arthritis and chemically-induced inflammatory colitis in mice [2]. This breadth of in vivo validation across distinct disease models is a key differentiator.

Autoimmunity Inflammation Preclinical Efficacy

Clinical Pharmacokinetics: Favorable Profile and Predictable Renal Elimination

VGX-1027 possesses a well-defined and favorable human clinical pharmacokinetic (PK) profile, a critical differentiator from purely preclinical tool compounds. Phase I studies in healthy subjects demonstrated that increases in maximum concentration (Cmax) and total drug exposure (AUC) were dose-proportional following oral administration [1]. The median time to peak concentration (Tmax) ranged from 0.5 to 2.0 hours, and the mean terminal half-life (t1/2) ranged from approximately 5 to 10 hours [2]. Notably, approximately 90% of the administered dose was excreted unchanged in urine, indicating a predictable route of elimination primarily dependent on renal function with minimal metabolism [3].

Pharmacokinetics Clinical Pharmacology Drug Development

Functional Differentiation from NO-Donating Derivative GIT-27NO

VGX-1027 serves as the parent, NO-deprived scaffold for the nitric oxide (NO)-donating derivative GIT-27NO, and the two compounds have clearly distinct biological activities that must inform experimental design and procurement. While GIT-27NO, but not VGX-1027, significantly reduced the viability of several tumor cell lines (including rodent L929, B16, C6 and human U251, BT20, HeLa, LS174), this antitumor activity was completely abrogated by the NO-scavenger hemoglobin, confirming that the effect is dependent on the NO moiety and not inherent to the VGX-1027 core structure [1]. Furthermore, GIT-27NO induces both apoptotic and autophagic cell death pathways in a cell-specific manner, functions that are absent in VGX-1027 [2].

Immunology Oncology Chemical Biology

Unique T-Cell Sparing Profile Compared to Common Immunosuppressants

VGX-1027 exhibits a unique cellular selectivity profile that differentiates it from many standard-of-care immunosuppressants. It potently inhibits cytokine secretion from macrophages without affecting the core functions of T cells [1]. This contrasts sharply with calcineurin inhibitors like cyclosporine A and tacrolimus, which are known to directly and potently inhibit T-cell activation, proliferation, and IL-2 production. While direct quantitative comparisons with these drugs are not from a single study, the functional divergence is a class-level distinction that provides a strong rationale for selecting VGX-1027 in research contexts where the goal is to modulate innate immunity without compromising adaptive T-cell responses [2].

Immunology Autoimmune Disease Transplantation

Optimal Research and Industrial Application Scenarios for VGX-1027 Based on Quantitative Differentiation


Validating Innate Immunity's Role in Complex Autoimmune Disease Models

Researchers investigating the specific contribution of innate immunity (e.g., TLR signaling, macrophage activation) to the pathogenesis of complex autoimmune diseases like rheumatoid arthritis, type 1 diabetes, or inflammatory bowel disease should select VGX-1027. Its well-documented, multi-target TLR inhibition (TLR2/4/6) combined with a functional selectivity that spares T-cell function provides a unique tool to dissect disease mechanisms without the confounding variable of broad immunosuppression seen with other agents [1]. Its efficacy in multiple in vivo models provides a strong, cross-validated rationale for its use [2].

Translational Research Requiring a Compound with Validated Human Pharmacokinetics

For studies where the translation of preclinical findings to the clinic is a primary goal, VGX-1027 is a superior choice over many uncharacterized tool compounds. The availability of robust Phase I clinical PK data—including dose-proportional exposure, a defined half-life of 5-10 hours, and a clear renal elimination pathway where ~90% of the drug is excreted unchanged—allows researchers to design experiments with predictable in vivo drug levels [1]. This significantly reduces pharmacokinetic uncertainty in preclinical studies, particularly when correlating in vitro potency with in vivo efficacy or planning combination therapy regimens.

Differentiating Between NO-Dependent and Independent Effects in Immunomodulation Research

Investigators studying the biological effects of NO-donating immunomodulators require VGX-1027 as an essential control. The stark functional divergence between VGX-1027 and its NO-donating derivative, GIT-27NO, is a critical experimental design element. VGX-1027 does not exhibit the direct tumoricidal or NO-mediated effects of GIT-27NO, as evidenced by its lack of effect on tumor cell viability in multiple cell lines [1]. This allows researchers to definitively attribute observed effects to the NO moiety when comparing the two compounds side-by-side, ensuring precise interpretation of results in chemical biology and oncology studies.

Developing Novel Immunotherapies Aimed at Macrophage Polarization and Function

Given its primary action on macrophages—reducing the secretion of key pro-inflammatory mediators like TNF-α and IL-1β from these cells—VGX-1027 is an ideal compound for research focused on modulating macrophage phenotype and function in inflammatory microenvironments [1]. The clear, quantifiable evidence of its functional selectivity (sparing T-cell activity while potently affecting macrophages) positions it as a valuable tool for studying macrophage-driven pathology in diseases ranging from chronic inflammation to neuroinflammatory disorders like those modeled in BTBR mice, where it attenuated disease-relevant behaviors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for VGX-1027

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.